オクタナール 2,4-ジニトロフェニルヒドラゾン

概要

説明

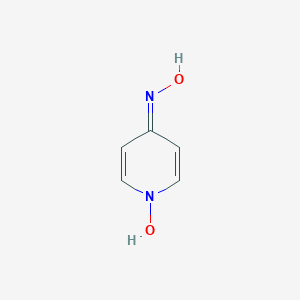

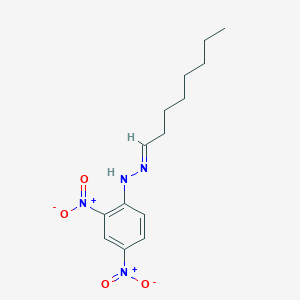

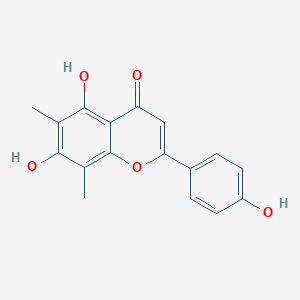

Octanal 2,4-dinitrophenylhydrazone: is a derivative of octanal, an aliphatic aldehyde, and 2,4-dinitrophenylhydrazine. This compound is primarily used as an analytical standard in various chemical analyses. It is known for its application in identifying and quantifying carbonyl compounds, particularly aldehydes and ketones, due to its ability to form stable hydrazone derivatives .

科学的研究の応用

Octanal 2,4-dinitrophenylhydrazone has several applications in scientific research:

Analytical Chemistry: Used as a standard for the detection and quantification of aldehydes and ketones in various samples. .

Environmental Science: Employed in the analysis of environmental samples to detect carbonyl compounds, which are important indicators of air quality and pollution.

作用機序

Target of Action

Octanal 2,4-dinitrophenylhydrazone, also known as 2,4-dinitro-N-[(E)-octylideneamino]aniline, has been used as an analytical standard to test its efficacy against various bacterial strains . The primary targets of this compound include penicillin-resistant S. pneumoniae (PRSP) , methicillin-resistant Staphylococcus aureus (MRSA) , and other streptococci . These bacteria are significant pathogens in human diseases, and resistance to common antibiotics makes them particularly challenging to treat.

Mode of Action

It’s known that the compound’s efficacy against these bacterial strains has been tested, with its minimum inhibitory concentrations (mic) determined .

Result of Action

Octanal 2,4-dinitrophenylhydrazone has shown efficacy against pneumococcal infections in local infection and mouse sepsis models . This suggests that the compound can lead to the inhibition or death of the targeted bacteria, thereby alleviating the infection.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Octanal 2,4-dinitrophenylhydrazone involves the reaction of octanal with 2,4-dinitrophenylhydrazine. The reaction typically occurs in an acidic medium, often using sulfuric acid as a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the hydrazine group adds to the carbonyl carbon of octanal, followed by the elimination of water to form the hydrazone derivative .

Industrial Production Methods: Industrial production of 2,4-dinitrophenylhydrazones, including Octanal 2,4-dinitrophenylhydrazone, often involves the use of carbon dioxide pressure to optimize the reaction conditions. This method enhances the yield and purity of the product by controlling the reaction environment .

化学反応の分析

Types of Reactions: Octanal 2,4-dinitrophenylhydrazone primarily undergoes condensation reactions. The compound is formed through a condensation reaction between octanal and 2,4-dinitrophenylhydrazine, resulting in the elimination of water .

Common Reagents and Conditions:

Reagents: Octanal, 2,4-dinitrophenylhydrazine, sulfuric acid (catalyst)

Conditions: Acidic medium, typically at room temperature or slightly elevated temperatures

Major Products: The major product of the reaction between octanal and 2,4-dinitrophenylhydrazine is Octanal 2,4-dinitrophenylhydrazone. This compound is characterized by its yellow to orange color and its stability, which makes it suitable for analytical purposes .

類似化合物との比較

- Nonanal 2,4-dinitrophenylhydrazone

- Hexanal 2,4-dinitrophenylhydrazone

- Butyraldehyde 2,4-dinitrophenylhydrazone

Comparison: Octanal 2,4-dinitrophenylhydrazone is unique due to its specific aliphatic chain length, which influences its physical and chemical properties. Compared to shorter-chain aldehyde derivatives like Hexanal 2,4-dinitrophenylhydrazone, Octanal 2,4-dinitrophenylhydrazone has a higher molecular weight and different solubility characteristics. These differences can affect its behavior in analytical applications and its interaction with various reagents .

特性

IUPAC Name |

2,4-dinitro-N-[(E)-octylideneamino]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O4/c1-2-3-4-5-6-7-10-15-16-13-9-8-12(17(19)20)11-14(13)18(21)22/h8-11,16H,2-7H2,1H3/b15-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPWOUSEWCCFDN-XNTDXEJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1726-77-8 | |

| Record name | NSC402247 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

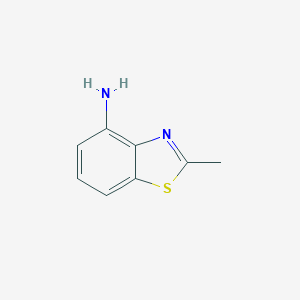

![2-Isopropyl-1H-benzo[d]imidazol-5-amine](/img/structure/B157498.png)